molecular formula C6H8N2O3S B1596415 2-hydrazinobenzenesulfonic acid CAS No. 91-26-9

2-hydrazinobenzenesulfonic acid

Cat. No.: B1596415
CAS No.: 91-26-9
M. Wt: 188.21 g/mol
InChI Key: NNUQEZBWGDSLCX-UHFFFAOYSA-N
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Description

2-Hydrazinobenzenesulfonic acid is an organosulfur compound with the molecular formula C6H8N2O3S. It is a derivative of benzenesulfonic acid where a hydrazino group (-NHNH2) is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Biochemical Analysis

Biochemical Properties

. This suggests that 2-Hydrazinylbenzenesulfonic acid may interact with certain enzymes and proteins involved in catalytic reactions.

Molecular Mechanism

The molecular mechanism of 2-Hydrazinylbenzenesulfonic acid is not well-studied. In the context of the Nieuwland catalytic system, it was found that the addition of this compound increased the dissolution of CuCl in water, inhibited the polymer formation, and hindered the Cu+ loss during the reaction process, thus improving the activity and the long-term stability of the modified Nieuwland catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydrazinobenzenesulfonic acid can be synthesized through the reaction of benzenesulfonic acid with hydrazineThe reaction conditions often include the use of concentrated sulfuric acid and hydrazine hydrate under controlled temperature and pressure .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation and subsequent hydrazination processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as crystallization and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, hydrazones, and substituted benzene compounds. These products have significant applications in various chemical industries .

Scientific Research Applications

2-Hydrazinobenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydrazinobenzenesulfonic acid involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with aldehydes and ketones, leading to the formation of hydrazones. This reaction is utilized in various biochemical assays to detect and quantify aldehydes and ketones. The compound’s sulfonic acid group enhances its solubility in water, making it suitable for aqueous reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinobenzenesulfonic acid is unique due to its hydrazino group, which imparts specific reactivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful reagent in biochemical assays .

Properties

IUPAC Name

2-hydrazinylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c7-8-5-3-1-2-4-6(5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUQEZBWGDSLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20238348
Record name o-Hydrazinobenzenesulphonic acid
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Molecular Weight

188.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91-26-9
Record name 2-Hydrazinylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91-26-9
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Record name o-Hydrazinobenzenesulphonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2-hydrazino-
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Record name o-Hydrazinobenzenesulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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